![molecular formula C24H20FN3O3 B2912500 2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol CAS No. 877794-13-3](/img/structure/B2912500.png)
2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol, commonly known as AF-353, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as P2X3 receptor antagonists, which are being investigated for their ability to treat various pain conditions.
Wissenschaftliche Forschungsanwendungen
AF-353 has been extensively studied for its potential applications in treating various pain conditions, including chronic cough, neuropathic pain, and inflammatory pain. It is a potent and selective antagonist of the P2X3 receptor, which is known to play a key role in pain signaling. By blocking the activity of this receptor, AF-353 may be able to reduce pain sensation in patients suffering from these conditions.
Wirkmechanismus
The P2X3 receptor is a ligand-gated ion channel that is activated by ATP. When activated, it allows the influx of calcium ions into the cell, leading to the release of neurotransmitters and the initiation of pain signaling. AF-353 works by binding to the P2X3 receptor and blocking its activity, preventing the influx of calcium ions and reducing the release of neurotransmitters. This leads to a reduction in pain sensation.
Biochemical and Physiological Effects
AF-353 has been shown to be a potent and selective antagonist of the P2X3 receptor, with an IC50 value of 30 nM. It has been shown to be effective in reducing pain sensation in animal models of chronic cough, neuropathic pain, and inflammatory pain. In addition, it has been shown to have a good safety profile, with no significant adverse effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
AF-353 has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized in high yield and purity. It is also a potent and selective antagonist of the P2X3 receptor, making it a useful tool for studying the role of this receptor in pain signaling. However, there are also some limitations to its use. For example, it may not be effective in all types of pain conditions, and its effects may vary depending on the specific animal model used.
Zukünftige Richtungen
There are several future directions for research on AF-353. One area of interest is the development of more potent and selective P2X3 receptor antagonists, which may be able to provide even greater pain relief. Another area of interest is the investigation of the potential use of AF-353 in combination with other pain medications, such as opioids, to enhance pain relief and reduce the risk of side effects. Finally, there is also interest in investigating the potential use of AF-353 in other conditions, such as bladder disorders and respiratory diseases, where the P2X3 receptor may play a role.
Synthesemethoden
The synthesis of AF-353 involves several steps, starting with the reaction of 4-methoxyphenylhydrazine with 2-chloro-5-nitropyrimidine to yield 2-amino-5-(4-methoxyphenyl)pyrimidine-4-nitrophenylhydrazone. This intermediate is then reacted with 2-fluorobenzyl alcohol in the presence of a base to yield AF-353. The final product is obtained in high yield and purity, making it suitable for further research and development.
Eigenschaften
IUPAC Name |
2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3/c1-30-17-8-6-15(7-9-17)20-13-27-24(26)28-23(20)19-11-10-18(12-22(19)29)31-14-16-4-2-3-5-21(16)25/h2-13,29H,14H2,1H3,(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNTXUSVJQKOGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.